molecular formula C17H18N2O4S2 B2621764 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 895452-48-9

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2621764
CAS No.: 895452-48-9
M. Wt: 378.46
InChI Key: WLDUWXKLDOGMQF-ZCXUNETKSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in the neurodevelopmental and neurodegenerative pathologies associated with Down syndrome and Alzheimer's disease. By selectively inhibiting DYRK1A, this compound modulates the phosphorylation of key substrate proteins, including those involved in tau protein pathology and amyloid precursor protein (APP) processing, which are central to the formation of neurofibrillary tangles and amyloid plaques . This mechanism positions it as a crucial research tool for investigating the molecular underpinnings of cognitive dysfunction and for validating DYRK1A as a therapeutic target. Beyond neurodegenerative research, its utility extends to the field of oncology, as DYRK1A inhibition has been shown to influence cell cycle progression and proliferation in certain cancer cell types. This compound provides researchers with a specific pharmacological agent to probe DYRK1A signaling pathways in vitro and in vivo, facilitating the exploration of novel therapeutic strategies for a range of human diseases.

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-21-7-6-19-11-9-12(22-2)13(23-3)10-15(11)25-17(19)18-16(20)14-5-4-8-24-14/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUWXKLDOGMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. Its complex structure, characterized by multiple functional groups including methoxy and thiophene moieties, suggests significant potential for various biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of 429.5 g/mol. Its structure includes a benzo[d]thiazole core, which is known for its pharmacological relevance, particularly in anticancer research.

PropertyValue
Molecular FormulaC20H19N3O4SC_{20}H_{19}N_{3}O_{4}S
Molecular Weight429.5 g/mol
CAS Number895446-64-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene). For instance, compounds derived from this class have demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, similar to the known anticancer agent Combretastatin A-4 (CA-4). This interaction leads to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies :
    • A study evaluating similar thiophene derivatives reported IC50 values as low as 5.46 µM against Hep3B hepatocellular carcinoma cells, indicating potent anti-proliferative effects .
    • Another investigation into benzothiazole derivatives revealed that specific compounds significantly inhibited the proliferation of A431 and A549 cancer cells while also promoting apoptosis and cell cycle arrest at concentrations as low as 1 µM .

Anti-inflammatory Activity

Compounds in this category have also shown promising anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented, suggesting a dual mechanism where these compounds can potentially serve as both anticancer and anti-inflammatory agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies indicate favorable absorption and distribution characteristics typical of small organic molecules. Toxicity assessments are crucial for determining the therapeutic window and safety profile of this compound.

Scientific Research Applications

Synthesis Steps

  • Formation of Benzo[d]thiazole Core : The initial step involves constructing the benzo[d]thiazole framework through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce methoxy and thiophene groups to the core structure.
  • Final Coupling : The final product is obtained through coupling reactions that yield the carboxamide functional group.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of benzo[d]thiazole have been shown to inhibit various bacterial strains in vitro, indicating potential applications in developing new antibiotics .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have tested its efficacy against human cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer). The results suggest that it could serve as a lead compound for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Study : A series of benzo[d]thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Evaluation : In vitro assays revealed that the compound exhibited cytotoxic effects on HepG-2 and A-549 cell lines, with IC50 values indicating significant potency against these cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Features of Comparable Heterocycles

Compound Core Structure Key Substituents Synthetic Pathway
Target Compound Benzo[d]thiazol-2(3H)-ylidene 5,6-dimethoxy, 3-(2-methoxyethyl), thiophene-2-carboxamide Likely involves cyclization and imine formation (inferred from )
Benzodioxine-thiadiazole derivatives (I) 1,4-Benzodioxine-thiadiazole Thiosemicarbazide, hydrazine-carbothioamide Condensation of thiosemicarbazide with benzodioxine aldehydes
3-Dimethylamino-2H-benzo[e]thiazine dioxides (7) Benzo[e]thiazine 1,1-dioxide N,N-dimethylthiocarbamoyl group Cyclization with N,N-dimethylthiocarbamoyl chloride
Thiazol-5-ylmethyl carbamates () Thiazole-carbamate Ethoxycarbonylamino, hydroperoxypropan-2-yl Multi-step peptide coupling and ureido functionalization

Key Observations:

  • The target compound’s benzo[d]thiazol core differs from the benzo[e]thiazine dioxides in , which exhibit a larger, more oxidized ring system. This structural variation may reduce metabolic stability compared to the target compound’s methoxy-rich, non-oxidized framework .
  • The Z-configuration of the imine bond contrasts with the E-configuration in hydrazine-carbothioamide derivatives (), which may influence tautomerization dynamics and binding specificity .
Functional and Pharmacological Insights

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Comparison to Analogues
5,6-Dimethoxy groups Electron-donating, lipophilicity Similar to methoxy substituents in antifungal benzodioxines () but less polar than hydroperoxy groups in compounds
3-(2-Methoxyethyl) chain Solubility modulation More flexible than rigid dimethylamino groups in benzo[e]thiazine dioxides (), potentially improving membrane permeability
Thiophene-2-carboxamide Hydrogen-bonding acceptor Less sterically hindered than thiazol-5-ylmethyl carbamates (), favoring target engagement

Research Findings:

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzodioxine-thiadiazoles (), where cyclization and imine bond formation are critical. However, the 2-methoxyethyl substituent may require specialized protecting groups to avoid side reactions .
  • Stability: Benzo[d]thiazol derivatives generally exhibit higher thermal stability than sulfonamide-based analogues (e.g., compounds 10–11 in ) due to reduced susceptibility to hydrolysis .
  • Hypothetical Bioactivity: The thiophene carboxamide group may mimic tyrosine kinase inhibitor scaffolds, similar to thiazolylmethyl carbamates in , though methoxy groups could reduce cytotoxicity compared to hydroperoxy substituents .

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